molecular formula C11H10BrNO B13905486 8-Bromo-3-methoxy-6-methylquinoline

8-Bromo-3-methoxy-6-methylquinoline

Cat. No.: B13905486
M. Wt: 252.11 g/mol
InChI Key: FOENFPFBFALKBX-UHFFFAOYSA-N
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Description

8-Bromo-3-methoxy-6-methylquinoline (CAS 2173070-86-3) is a brominated quinoline derivative with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is a solid at room temperature and is characterized by a methoxy group at the 3-position and a bromine atom at the 8-position of the quinoline scaffold, making it a valuable intermediate in synthetic and medicinal chemistry . In research, brominated quinoline derivatives are extensively investigated for their potential biological activities . Compounds with this core structure have demonstrated significant antiproliferative activity against various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and colon adenocarcinoma (HT29) in preclinical studies . The bromine atom on the quinoline ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . Furthermore, related quinoline structures are known to act as ligands for metal complexes, which can be explored for their catalytic or biological properties . Some complex quinoline derivatives also exhibit potential as substrates for enzymes like NAD(P)H:quinone oxidoreductase (NQO1), which is overexpressed in many solid tumors . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-3-methoxy-6-methylquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-3-8-5-9(14-2)6-13-11(8)10(12)4-7/h3-6H,1-2H3

InChI Key

FOENFPFBFALKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Br)OC

Origin of Product

United States

Preparation Methods

Bromination of 3-Methoxy-6-methylquinoline

A straightforward method involves brominating 3-methoxy-6-methylquinoline or its close analogues using bromine under controlled conditions.

Typical procedure:

  • Dissolve 3-methoxy-6-methylquinoline in methanol.
  • Add bromine dropwise under ice cooling to control reaction rate and regioselectivity.
  • Stir at room temperature for 1–2 hours.
  • Quench excess bromine with sodium thiosulfate solution.
  • Extract the product with ethyl acetate, wash, dry, and evaporate to yield the brominated quinoline.

This method yields the 8-bromo derivative selectively due to electronic and steric effects guiding bromination to the 8-position.

Example data from related brominations:

Compound Starting Material Bromine Amount (mol/mol) Solvent Temp (°C) Time (h) Yield (%) Notes
5-Bromo-8-methoxy-2-methylquinoline 8-Methoxy-2-methylquinoline ~0.3 Methanol 0 → 25 1.5 ~85 Bromination under ice cooling, quench with Na2S2O3

Though this exact compound differs slightly in substitution pattern, the methodology is transferable to 8-bromo-3-methoxy-6-methylquinoline synthesis by adjusting the starting material accordingly.

Multi-Step Synthesis via Quinoline Precursors

More complex syntheses involve constructing the quinoline ring with the desired substituents already in place or introduced via cross-coupling and functional group transformations.

Key steps reported in literature:

  • Starting from substituted anilines such as 4-methoxy-2-methylaniline.
  • Formation of quinoline carboxylate intermediates via established protocols.
  • Palladium-catalyzed Heck coupling to introduce alkenyl substituents.
  • Friedel–Crafts acylation to build fused ring systems or introduce ketone functionalities.
  • Wittig or Wittig–Horner reactions to install methoxy-substituted side chains.
  • Demethylation steps to adjust methoxy groups as needed.
  • Reduction and asymmetric synthesis steps to establish chiral centers when required.

Example synthetic sequence from Penjarla et al. (2019):

Step Reaction Type Starting Material Product/Intermediate Yield (%) Notes
1 Synthesis of quinoline ester 4-Methoxy-2-methylaniline Ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate - Well-established protocol for quinoline ring formation
2 Heck coupling Ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate α,β-unsaturated ester 75 Pd-catalyzed coupling
3 Reduction α,β-unsaturated ester Reduced ester - NiCl2–NaBH4 system in acetonitrile-water solvent
4 Friedel–Crafts acylation α,β-unsaturated ester Tricyclic cyclohexanone moiety 60 Using triflic acid (CF3SO3H)
5 Wittig reaction Cyclohexanone intermediate Methylene-substituted quinoline derivative - Attempts to generate methylene quinoline intermediate
6 Demethylation Methoxy-substituted intermediate Target quinoline derivative - Final step to adjust methoxy groups

This route is more elaborate but allows precise control over substitution patterns and stereochemistry, valuable for complex derivatives or for producing optically active compounds.

Alternative Bromination Strategies

In some cases, bromination is performed on quinolinequinone derivatives or other quinoline analogues, using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under acidic or neutral conditions.

  • NBS bromination of hydroxyquinoline derivatives can yield brominated quinolines with high regioselectivity.
  • Bromination in the presence of oxidants or under photochemical conditions has been reported for related compounds.

These methods are less common for this compound but provide alternative routes depending on available starting materials.

Data Table Summarizing Preparation Methods

Method Starting Material Brominating Agent/Key Reagents Conditions (Solvent, Temp, Time) Yield (%) Notes References
Direct bromination 3-Methoxy-6-methylquinoline Bromine Methanol, 0°C to RT, 1.5 h ~80-85 Ice cooling to control regioselectivity, quench with sodium thiosulfate
Multi-step synthesis 4-Methoxy-2-methylaniline Pd catalyst (Heck), CF3SO3H (Friedel–Crafts), Wittig reagents Multiple solvents, 25–120°C, hours to days Variable; 60-75 per step Complex route allowing stereochemical control and functional group diversity
NBS bromination 8-Hydroxyquinoline derivatives N-Bromosuccinimide Acetonitrile, RT, 1 h 80-90 High regioselectivity for bromination at specific positions
Bromination with oxidants Methyl 6-methoxy-1-naphthoate (analogue) Bromine + oxidants Methanol, controlled bromine equivalents - Bromination in presence of oxidants to improve selectivity

Research Discoveries and Mechanistic Insights

  • The regioselectivity of bromination at the 8-position in 3-methoxy-6-methylquinoline is influenced by the electron-donating methoxy group at position 3 and the steric hindrance imposed by the methyl group at position 6, directing electrophilic bromination preferentially to the 8-position.
  • Multi-step synthetic routes enable introduction of functional groups in a controlled manner, facilitating the synthesis of complex quinoline derivatives with potential biological activity.
  • Friedel–Crafts acylation and Heck coupling are valuable transformations for elaborating the quinoline core and installing substituents at desired positions.
  • Demethylation steps are crucial for adjusting methoxy groups, often performed using acidic or nucleophilic conditions.
  • Use of palladium catalysis and Wittig reactions in the synthetic sequence allows for the formation of carbon-carbon bonds with high regio- and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methoxy-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .

Scientific Research Applications

8-Bromo-3-methoxy-6-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-methoxy-6-methylquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The position and nature of substituents on the quinoline ring significantly affect physicochemical properties and applications. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
4-Bromo-8-methoxyquinoline Br (C4), OCH₃ (C8) C₁₀H₈BrNO • Planar structure with weak C–H⋯π interactions.
• Precursor for radiopharmaceuticals (PET/SPECT imaging).
8-Bromo-2-methoxyquinoline Br (C8), OCH₃ (C2) C₁₀H₈BrNO • Quantum chemical data (DFT-B3LYP) available.
• Used in material science and drug design.
5-Bromo-8-methoxy-2-methylquinoline Br (C5), OCH₃ (C8), CH₃ (C2) C₁₁H₁₀BrNO • Marketed as a specialty chemical (CymitQuimica).
• Potential intermediate in medicinal chemistry.
3-Bromo-8-fluoro-6-methoxyquinoline Br (C3), F (C8), OCH₃ (C6) C₁₀H₇BrFNO • Suppliers: 3+ (Akos, etc.).
• Explored in fluorinated drug candidates.
8-Bromo-6-(trifluoromethoxy)quinoline Br (C8), OCF₃ (C6) C₁₀H₅BrF₃NO • High lipophilicity due to CF₃ group.
• Priced at €76–200 (97% purity).
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline Br (C6), OCH₃ (C2, C3’), F (C3’) C₁₈H₁₅BrFNO₂ • Complex substituents enhance selectivity in receptor binding.
• Molecular weight: 376.2 g/mol.

Key Observations:

  • Bromine Position: Bromine at C8 (as in the target compound) vs. C4 or C6 alters electronic distribution. For example, 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms, favoring π-stacking in crystallography , whereas bromine at C6 (e.g., 6-Bromo-3-substituted quinolines) enhances cross-coupling reactivity in Suzuki-Miyaura reactions .
  • Methoxy Group: Methoxy at C3 (target) vs. C2 or C8 impacts hydrogen bonding and solubility. 8-Bromo-2-methoxyquinoline’s methoxy group at C2 may reduce steric hindrance compared to C3 .

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